Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate typically involves the reaction of ethyl cyanoacetate with 4-(4-fluorophenyl)-2-thiophenecarbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluorophenyl and thienyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano group and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-furyl)-2-propenoate: This compound has a furyl group instead of a thienyl group, which affects its reactivity and applications.
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-pyridyl)-2-propenoate: The presence of a pyridyl group introduces different electronic and steric effects, leading to variations in its chemical behavior and uses.
Properties
CAS No. |
853344-54-4 |
---|---|
Molecular Formula |
C16H12FNO2S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(4-fluorophenyl)thiophen-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H12FNO2S/c1-2-20-16(19)12(9-18)7-15-8-13(10-21-15)11-3-5-14(17)6-4-11/h3-8,10H,2H2,1H3/b12-7+ |
InChI Key |
SIXXULPXEDFZDQ-KPKJPENVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=CS1)C2=CC=C(C=C2)F)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CS1)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.